5,6,7,8-Tetrahydroindolizin-7-amine
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Overview
Description
5,6,7,8-Tetrahydroindolizin-7-amine is a heterocyclic compound with the molecular formula C8H12N2. It is a derivative of indolizine, a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroindolizin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 5,6,7,8-tetrahydroindolizin-7-one using hydrazine hydrate in the presence of a catalyst such as iron(III) chloride . The reaction is carried out in methanol at elevated temperatures to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroindolizin-7-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce various alkylated or acylated amines.
Scientific Research Applications
5,6,7,8-Tetrahydroindolizin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its possible anti-cancer and anti-microbial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroindolizin-7-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine group. This interaction can modulate biological pathways, leading to its observed effects. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of 5,6,7,8-tetrahydroindolizin-7-amine, lacking the amine group.
5,6,7,8-Tetrahydroindolizin-7-one: The ketone precursor used in the synthesis of the amine.
Indole: A structurally similar compound with a fused benzene and pyrrole ring system.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHLBABNSDKHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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